N-methoxy-N-methyl-2-phenylpropanamide
Description
Properties
CAS No. |
339221-52-2 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2-phenylpropanamide |
InChI |
InChI=1S/C11H15NO2/c1-9(11(13)12(2)14-3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
LYITYHWDLDQRNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N(C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Methoxy-N-Methylpropanamide (CAS 104863-65-2)
- Structure : Lacks the phenyl group but retains the N-methoxy-N-methyl motif.
- Molecular Formula: C₅H₁₁NO₂.
- Molecular Weight : 117.15 g/mol.
- Synthesis : Likely involves nucleophilic substitution or condensation reactions.
- Applications : Intermediate in organic synthesis, particularly for introducing methoxy-methylamide groups .
N-Methoxy-2,2-Dimethylpropanamide (CAS 64214-63-7)
- Structure : Features a branched 2,2-dimethylpropanamide chain.
- Molecular Formula: C₆H₁₃NO₂.
- Molecular Weight : 131.17 g/mol.
- Synthesis : Prepared via hydroxamic acid derivatization, as reported in Journal of Organic Chemistry .
Phenyl-Substituted Propanamide Derivatives
N-(3-Methoxyphenyl)-2,2-Dimethylpropanamide (CAS 56619-93-3)
- Structure : Methoxyphenyl group at the amide nitrogen; branched dimethyl chain.
- Molecular Formula: C₁₂H₁₇NO₂.
- Molecular Weight : 207.27 g/mol.
N-(4-Benzoylphenyl)-2-Methylpropanamide (CAS 118059-80-6)
- Structure : Benzoylphenyl substituent enhances aromatic bulk.
- Molecular Formula: C₁₇H₁₇NO₂.
- Molecular Weight : 267.32 g/mol.
- Applications : Likely used in drug discovery due to benzoyl’s prevalence in bioactive molecules .
Comparison : The phenyl group in N-methoxy-N-methyl-2-phenylpropanamide may enhance binding to aromatic receptors or enzymes, differing from benzoyl’s electron-withdrawing effects in .
Functional Group Variations
Hydroxamic Acids ()
- Structure : Hydroxylamine (N-OH) replaces the amide’s N-alkyl groups.
- Example : N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide.
- Applications : Antioxidant activity (e.g., DPPH radical scavenging) due to redox-active N-OH groups .
Comparison : this compound’s methoxy group may offer steric hindrance or metabolic stability compared to hydroxamic acids’ reactive N-OH.
Q & A
Q. What are the common synthetic routes for N-methoxy-N-methyl-2-phenylpropanamide in academic research?
The synthesis typically involves multi-step organic reactions, including:
- Acylation : Reacting 2-phenylpropanoic acid derivatives with N-methoxy-N-methylamine under coupling agents like EDC/HOBt.
- Reductive amination : Using sodium borohydride (NaBH₄) or palladium-catalyzed hydrogenation (e.g., Pd/C, H₂ at 40 psi) to form the N-methyl moiety .
- Controlled conditions : Reactions are performed in anhydrous solvents (THF, DCM) at 0–25°C, with pH adjustments to stabilize intermediates. Yield optimization often requires iterative solvent selection (e.g., ethanol for hydrogenation) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm methyl/methoxy group integration and phenyl ring substitution patterns (e.g., δ 3.2–3.5 ppm for N-methoxy protons) .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 222.16) and fragmentation patterns .
- TLC monitoring : Using silica gel plates with UV visualization or iodine staining to track reaction progress .
Q. What safety precautions are recommended when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- First aid : Immediate rinsing with water for skin/eye exposure; consult medical professionals if ingested .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves hydrogenation efficiency .
- Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation steps; adjust catalyst loading (5–10% w/w) to balance cost and reactivity .
- Temperature gradients : Gradual warming (0°C → RT) minimizes side reactions during acylation .
Q. How should contradictions in spectroscopic data be resolved during derivative synthesis?
- Cross-validation : Combine ¹H NMR with DEPT-135 to distinguish CH₂/CH₃ groups in crowded spectra.
- Isotopic labeling : Use ¹³C-enriched reagents to trace ambiguous carbonyl signals.
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian09) to confirm structural assignments .
Q. What experimental designs are effective for evaluating the biological activity of this compound?
- In vitro assays : Screen for antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli) .
- Docking studies : Use AutoDock Vina to predict interactions with cyclooxygenase-2 (COX-2) for anti-inflammatory potential .
- Dose-response curves : Test cytotoxicity (MTT assay) on human cell lines (e.g., HEK293) to establish IC₅₀ values .
Q. How do structural modifications influence the compound’s interaction with biological targets?
- Methoxy group replacement : Substitute with halogens (e.g., Cl) to enhance lipophilicity and blood-brain barrier penetration .
- Phenyl ring functionalization : Introduce nitro or amino groups to modulate electron density and binding affinity .
- Comparative studies : Benchmark against analogs like N-benzyl-2-(2-methylphenoxy)propanamide to identify SAR trends .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
